2-Amino-1,3-benzoxazole-5-carboxamide
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Overview
Description
2-Amino-1,3-benzoxazole-5-carboxamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-benzoxazole-5-carboxamide typically involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts or nanocatalysts can facilitate the formation of the benzoxazole ring under milder conditions and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the benzoxazole ring.
Reduction: Amino derivatives of the carboxamide group.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-1,3-benzoxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth and differentiation of microbial cells. In cancer research, it is believed to interfere with cell proliferation pathways, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: Lacks the carboxamide group but shares similar biological activities.
Benzoxazole-5-carboxamide: Lacks the amino group but is used in similar applications.
2-Amino-1,3-benzothiazole-5-carboxamide: Contains a sulfur atom instead of oxygen in the ring, offering different reactivity and properties.
Uniqueness
2-Amino-1,3-benzoxazole-5-carboxamide is unique due to the presence of both the amino and carboxamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research fields .
Properties
IUPAC Name |
2-amino-1,3-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7(12)4-1-2-6-5(3-4)11-8(10)13-6/h1-3H,(H2,9,12)(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRARSAOPSFEPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)N=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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